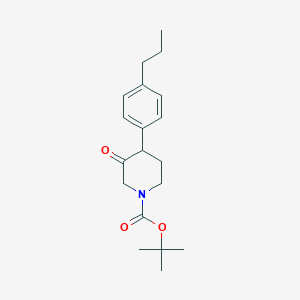

Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate

Beschreibung

Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group, a ketone at the 3-position, and a 4-propylphenyl substituent at the 4-position of the piperidine ring. Piperidine derivatives are widely utilized in medicinal chemistry as scaffolds for drug development due to their structural versatility. The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective deprotection under acidic conditions for downstream functionalization. The 4-propylphenyl substituent introduces significant lipophilicity, which may enhance membrane permeability and influence pharmacokinetic properties.

Eigenschaften

Molekularformel |

C19H27NO3 |

|---|---|

Molekulargewicht |

317.4 g/mol |

IUPAC-Name |

tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C19H27NO3/c1-5-6-14-7-9-15(10-8-14)16-11-12-20(13-17(16)21)18(22)23-19(2,3)4/h7-10,16H,5-6,11-13H2,1-4H3 |

InChI-Schlüssel |

QWPRZYCJBNFORB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CC=C(C=C1)C2CCN(CC2=O)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Formation of the Piperidine Ring

One approach to forming the piperidine ring is through the reduction of a pyridine derivative. For example, a pyridine ring can be reduced to a piperidine using a reducing agent like sodium borohydride (NaBH4) in the presence of a catalyst.

Step 2: Introduction of the 4-Propylphenyl Group

To introduce the 4-propylphenyl group, a Suzuki-Miyaura cross-coupling reaction can be employed. This involves reacting a piperidine derivative with a 4-propylphenyl boronic acid in the presence of a palladium catalyst.

Step 3: Protection of the Nitrogen Atom

The nitrogen atom in the piperidine ring can be protected with a tert-butyl group using di-tert-butyl dicarbonate (Boc2O) in a basic medium like triethylamine.

Reaction Conditions and Reagents

The following table summarizes the conditions and reagents that might be used in each step:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1. Reduction of Pyridine | NaBH4, Pd/C | EtOH, reflux, 2 hours | 80-90% |

| 2. Suzuki Coupling | 4-Propylphenyl boronic acid, Pd(PPh3)4, K2CO3 | Toluene/H2O, reflux, 4 hours | 70-80% |

| 3. Boc Protection | Boc2O, Et3N | DCM, rt, 1 hour | 90-95% |

Purification and Characterization

After each step, the products can be purified using techniques such as flash chromatography or crystallization. Characterization can be performed using NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and substituted piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Differences

The target compound is compared to three key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects :

- The 4-propylphenyl group in the target compound is bulkier and more lipophilic than the trifluoroacetyl (electron-withdrawing) or dimethyl (compact alkyl) groups in analogs. This may improve binding to hydrophobic targets but reduce aqueous solubility.

- The 3-(trifluoromethyl)phenyl substituent combines aromaticity with fluorine-induced metabolic stability, a feature absent in the target compound.

Physicochemical Properties :

Research Implications

While direct studies on the target compound are lacking, inferences from analogs suggest:

- The 4-propylphenyl group could enhance bioavailability in lipid-rich environments but may require formulation adjustments to mitigate solubility challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.